molecular formula C9H6FNO2 B13705164 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile

8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile

Katalognummer: B13705164
Molekulargewicht: 179.15 g/mol
InChI-Schlüssel: HSBKISUXLRYNQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile is a chemical compound with the molecular formula C9H6FNO2 It is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine, featuring a fluorine atom at the 8th position and a carbonitrile group at the 5th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydrobenzo[b][1,4]dioxine and fluorine-containing reagents.

    Carbonitrile Formation: The carbonitrile group at the 5th position is introduced through a nucleophilic substitution reaction using suitable cyanating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.

    Reduction: 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonitrile: Lacks the fluorine atom, resulting in different chemical and biological properties.

    8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, affecting its reactivity and applications.

    8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-amine: Features an amine group, leading to different pharmacological activities.

Uniqueness

The presence of both the fluorine atom and the carbonitrile group in 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H6FNO2

Molekulargewicht

179.15 g/mol

IUPAC-Name

5-fluoro-2,3-dihydro-1,4-benzodioxine-8-carbonitrile

InChI

InChI=1S/C9H6FNO2/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-2H,3-4H2

InChI-Schlüssel

HSBKISUXLRYNQD-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C=CC(=C2O1)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.